(2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride
Description
(2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride is a chemical compound with the molecular formula C12H16N2O2·HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Properties
IUPAC Name |
(2-methoxyphenyl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-11-5-3-2-4-10(11)12(15)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQQUOJYSYJORX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride typically involves the reaction of 1-(2-methoxyphenyl)piperazine with appropriate reagents. One common method includes the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate can then be further processed to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Acylation Reactions
The piperazine nitrogen atoms undergo acylation with electrophilic reagents. For example, coupling with carboxylic acids using carbodiimide catalysts forms amide derivatives:
| Reactants | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Carboxylic acid derivative | EDCI, HOBt, DMF, RT, 12 h | Piperazine-linked amide | 63–78% |
This reaction is critical for modifying the piperazine moiety to enhance pharmacological properties .
Nucleophilic Aromatic Substitution
The methoxyphenyl group participates in electrophilic substitution. Nitration and sulfonation occur under controlled conditions:
The methoxy group directs electrophiles to specific positions on the aromatic ring .
Reductive Amination
The secondary amine in piperazine reacts with aldehydes/ketones under reductive conditions:
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH, RT, 6 h | N-Methylpiperazine derivative | 85% |
This reaction modifies the piperazine ring’s steric and electronic properties .
Hydrolysis of the Methanone Group
The carbonyl group is susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Outcome | Source |
|---|---|---|---|---|
| Acidic (HCl, reflux) | H₂O, HCl | Carboxylic acid derivative | Degrades pharmacological activity | |
| Basic (NaOH, RT) | NaOH, H₂O | Sodium carboxylate | Enhanced polarity |
Hydrolysis is a key consideration for stability studies.
Ring-Opening Reactions
The piperazine ring undergoes cleavage under strong acidic or oxidative conditions:
| Reagents/Conditions | Product | Application | Source |
|---|---|---|---|
| HBr, AcOH, 100°C | Linear diamine derivative | Intermediate for polymer synthesis | |
| KMnO₄, H₂O, 80°C | Oxidized fragment (e.g., amine oxide) | Toxicity studies |
Metal-Catalyzed Cross-Coupling
The aromatic ring participates in Suzuki-Miyaura couplings for biaryl synthesis:
| Partner | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | Biphenyl-methoxyphenyl derivative | 72% |
Table 2: Spectral Data for Key Derivatives
| Derivative | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Acylated product | 1641 (C=O) | 3.80 (s, OCH₃), 3.44 (m, piperazine) | 168.4 (C=O), 55.4 (OCH₃) |
| Nitro-substituted | 1520 (NO₂) | 8.14 (d, Ar-H), 3.85 (s, OCH₃) | 158.6 (C-NO₂) |
Mechanistic Insights
Scientific Research Applications
Reaction Mechanism
The mechanism involves nucleophilic attack by the piperazine nitrogen on the carbonyl carbon of the acylating agent, forming a piperazine derivative. The compound can be characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm its structure.
Receptor Interactions
(2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride has been studied for its interactions with various neurotransmitter receptors, particularly:
- Serotonin Receptors: Compounds with similar structures have shown affinity for serotonin receptors, which are crucial in the treatment of mood disorders .
- Histamine Receptors: Certain derivatives act as antagonists or inverse agonists at the histamine H3 receptor, indicating potential applications in treating obesity and other metabolic disorders .
Potential Therapeutic Uses
Research indicates that this compound may have applications in:
- Anxiolytic Activity: Compounds with similar piperazine structures have demonstrated anxiolytic effects in animal models, suggesting potential for treating anxiety disorders .
- Pain Management: Some studies suggest that derivatives may inhibit monoacylglycerol lipase, impacting endocannabinoid signaling pathways related to pain relief.
Case Study 1: Anxiolytic Effects
A study evaluated a compound similar to this compound for its anxiolytic properties using the social interaction test in mice. Results indicated significant anxiolytic activity, correlating with high affinity for the 5-HT1A receptor .
Case Study 2: Histamine H3 Receptor Antagonism
Another investigation focused on a related compound's ability to act as a histamine H3 receptor antagonist. This study highlighted its potential use in managing obesity and metabolic syndrome by modulating appetite and energy expenditure .
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A closely related compound with similar structural features.
(2-Methoxyphenyl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone: Another derivative with potential therapeutic applications.
Uniqueness
(2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and piperazine moieties contribute to its versatility in various reactions and applications.
Biological Activity
The compound (2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride is a member of the piperazine-based class of compounds, which are widely studied for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Structure:
- Molecular Formula: CHClNO
- Molecular Weight: 227.72 g/mol
Structural Features:
- The compound features a piperazine ring, which is known for its ability to interact with various biological targets, including neurotransmitter receptors.
Pharmacological Profile
Piperazine derivatives are recognized for their interactions with various receptors in the central nervous system (CNS), primarily:
- Serotonergic Receptors: Involved in mood regulation and potential antidepressant effects.
- Dopaminergic Receptors: Linked to effects on psychotic disorders and cognitive functions.
- Adrenergic Receptors: Associated with cardiovascular effects.
Table 1: Summary of Biological Activities
Case Studies
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications to the phenyl and piperazine moieties can significantly influence receptor affinity and selectivity. For example, variations in substituents on the phenyl ring can enhance or diminish activity against specific receptors, impacting therapeutic efficacy .
Table 2: Structure-Activity Relationships
| Compound Variant | Structural Modification | Biological Activity |
|---|---|---|
| AK301 | Chlorophenyl substitution | Increased anticancer activity |
| (2-Methoxyphenyl) | Methoxy group presence | Potential antidepressant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
